2,6-ジクロロナフタレン

概要

説明

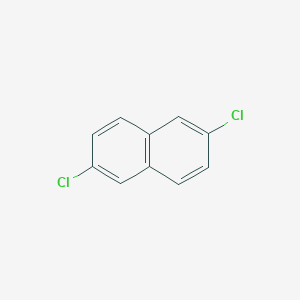

2,6-Dichloronaphthalene is an organic compound with the molecular formula C10H6Cl2. It is a chlorinated derivative of naphthalene, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the naphthalene ring. This compound is used in various chemical applications due to its unique properties.

科学的研究の応用

2,6-Dichloronaphthalene (DCN), a chlorinated derivative of naphthalene, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including environmental science, material science, and organic synthesis, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

2,6-Dichloronaphthalene has the molecular formula and is characterized by two chlorine atoms attached to the naphthalene ring at the 2 and 6 positions. This structure contributes to its physical and chemical properties, such as its solubility in organic solvents and resistance to degradation.

Pollution Studies

2,6-Dichloronaphthalene is often studied in the context of environmental pollution due to its persistence and potential toxicity. It is analyzed in soil and water samples to assess contamination levels from industrial processes.

Case Study: Soil Remediation

A study conducted in contaminated sites revealed that DCN can be effectively monitored as an indicator of chlorinated compound presence. Its degradation pathways were investigated using microbial consortia, demonstrating potential bioremediation strategies.

Material Science

Polymer Production

DCN serves as a precursor in the synthesis of various polymers. It is utilized in the production of polyphenylene sulfide (PPS), which exhibits excellent thermal stability and chemical resistance.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Chemical Resistance |

|---|---|---|

| Polyphenylene Sulfide (PPS) | Up to 260 | Excellent |

Organic Synthesis

Intermediate for Chemical Synthesis

DCN is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization leading to diverse products.

Case Study: Synthesis of Pharmaceuticals

Research has shown that DCN can be transformed into biologically active compounds through nucleophilic substitution reactions. This process is crucial for developing new therapeutic agents.

Analytical Chemistry

Chromatographic Applications

DCN is employed as a standard reference material in gas chromatography (GC) and high-performance liquid chromatography (HPLC) due to its well-defined retention times and reproducibility.

Data Table: Chromatographic Performance

| Method | Retention Time (min) | Application |

|---|---|---|

| Gas Chromatography (GC) | 5.3 | Environmental Analysis |

| High-Performance Liquid Chromatography (HPLC) | 3.1 | Pharmaceutical Analysis |

作用機序

Target of Action

2,6-Dichloronaphthalene is a synthetic compound that has been shown to have a cytotoxic effect on leukemia cells . .

Mode of Action

The cytotoxic effect of 2,6-Dichloronaphthalene on leukemia cells may be related to its ability to generate reactive oxygen species (ROS) and hydrogen peroxide . This suggests that the compound might interact with cellular components in a way that leads to oxidative stress, which can cause damage to cells and potentially lead to cell death.

Result of Action

2,6-Dichloronaphthalene has been shown to have a cytotoxic effect on leukemia cells . This suggests that the compound may induce cell death in these cells, potentially through mechanisms related to oxidative stress.

生化学分析

Biochemical Properties

It is known that chlorinated naphthalenes can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound, including its size, shape, and electronic configuration .

Cellular Effects

These effects can include alterations in cell signaling pathways, changes in gene expression, and disruptions to cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 2,6-Dichloronaphthalene in animal models .

Metabolic Pathways

The metabolic pathways involving 2,6-Dichloronaphthalene are not well-characterized .

準備方法

Synthetic Routes and Reaction Conditions

2,6-Dichloronaphthalene can be synthesized through several methods. One common method involves the chlorination of naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions.

Industrial Production Methods

In industrial settings, the production of 2,6-Dichloronaphthalene often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the chlorination of naphthalene followed by purification steps such as distillation and recrystallization to obtain the pure compound.

化学反応の分析

Types of Reactions

2,6-Dichloronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with additional functional groups.

Reduction Reactions: Reduction of 2,6-Dichloronaphthalene can lead to the formation of partially or fully dechlorinated naphthalene.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products

Substitution: Products include various substituted naphthalenes depending on the nucleophile used.

Oxidation: Products include naphthoquinones and other oxygenated naphthalene derivatives.

Reduction: Products include partially or fully dechlorinated naphthalene.

類似化合物との比較

Similar Compounds

- 1,8-Dichloronaphthalene

- 2,3-Dichloronaphthalene

- 2,7-Dichloronaphthalene

Comparison

2,6-Dichloronaphthalene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and applications. For example, 1,8-Dichloronaphthalene has chlorine atoms at different positions, leading to different chemical properties and reactivity. The specific arrangement in 2,6-Dichloronaphthalene makes it particularly useful in certain synthetic pathways and applications .

生物活性

2,6-Dichloronaphthalene (2,6-DClN) is an aromatic compound with the molecular formula C₁₀H₆Cl₂. It is part of the naphthalene family and has been studied for its various biological activities. This article explores the biological properties of 2,6-Dichloronaphthalene, focusing on its antimicrobial, anticancer, and toxicological profiles, supported by relevant data and case studies.

2,6-Dichloronaphthalene is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the naphthalene ring. This substitution pattern influences its reactivity and biological interactions.

- Molecular Weight : 201.06 g/mol

- Melting Point : 81–83 °C

- Boiling Point : 295 °C

Antimicrobial Activity

Research indicates that 2,6-Dichloronaphthalene exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

In vitro studies have explored the anticancer potential of 2,6-Dichloronaphthalene against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer).

- HeLa Cells : GI₅₀ = 1.53 µM

- MCF-7 Cells : GI₅₀ = 3.74 µM

The antiproliferative effects are attributed to the compound's ability to induce apoptosis and interfere with cell cycle progression .

The biological activity of 2,6-Dichloronaphthalene is mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis.

- Topoisomerase Inhibition : The compound may act as a topoisomerase inhibitor, disrupting DNA replication in cancer cells .

- G-Quadruplex Binding : Recent studies suggest that it can bind to G-quadruplex structures in DNA, which are involved in regulating gene expression related to cancer .

Toxicological Profile

While studying its biological activity, it is crucial to assess the toxicity of 2,6-Dichloronaphthalene. Animal studies have reported various toxic effects:

- Acute Toxicity : The oral LD₅₀ in rats is approximately 500 mg/kg.

- Chronic Exposure : Long-term exposure can lead to liver damage and potential carcinogenic effects.

Case Studies

Several case studies highlight the biological relevance of 2,6-Dichloronaphthalene:

-

Antimicrobial Efficacy :

- A study conducted on various bacterial strains indicated that formulations containing 2,6-DClN significantly reduced bacterial growth in vitro compared to controls.

- Cancer Research :

- Environmental Impact :

特性

IUPAC Name |

2,6-dichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFUHBHONRJFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870932 | |

| Record name | 2,6-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-70-5 | |

| Record name | 2,6-Dichloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of naphthalene diimides derived from 2,6-Dichloronaphthalene that make them interesting for research?

A1: Naphthalene diimides synthesized from 2,6-Dichloronaphthalene exhibit several attractive properties:

- Tunable Optical Properties: By modifying the core substituents, researchers can fine-tune the absorption and emission wavelengths of these dyes across the visible spectrum. [] This tunability makes them suitable for applications like fluorescent labeling and energy transfer studies.

- High Fluorescence Quantum Yields: Some derivatives, particularly those with alkylamino substitutions at the naphthalene core, display impressive fluorescence quantum yields of up to 60%. [] This strong fluorescence is valuable for imaging and sensing applications.

- Versatility: These dyes can be further functionalized, allowing for the creation of complex structures like bichromophoric compounds. [] This versatility opens doors for designing tailored molecules with specific functionalities.

Q2: How does the substitution of chlorine atoms in 2,6-Dichloronaphthalene with amines impact the optical properties of the resulting naphthalene diimide dyes?

A2: Replacing the chlorine atoms in 2,6-Dichloronaphthalene with amines significantly influences the dyes' optical characteristics:

- Bathochromic Shift: Amino-substituted naphthalene diimides generally exhibit a red-shift in their absorption maxima compared to their non-substituted counterparts. This shift is attributed to the electron-donating nature of the amine groups. []

- Fluorescence Enhancement: Introducing alkylamino substituents at the naphthalene core can dramatically enhance the fluorescence quantum yields, reaching up to 60%. [] This enhancement is likely due to increased electron delocalization and reduced non-radiative decay pathways.

Q3: Can you elaborate on the use of 2,6-Dichloronaphthalene-derived naphthalene diimides in FRET studies?

A3: The tunable absorption and emission properties of these dyes make them well-suited for Förster Resonance Energy Transfer (FRET) studies. [] Researchers have successfully demonstrated FRET using a bichromophoric compound containing a red and a blue naphthalene diimide, both derived from 2,6-Dichloronaphthalene. [] This example highlights the potential of these dyes as donor-acceptor pairs for studying molecular interactions and distances in biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。